N-(1-ethylpropyl)-3,4,5-trifluoroaniline
Description
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
3,4,5-trifluoro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C11H14F3N/c1-3-7(4-2)15-8-5-9(12)11(14)10(13)6-8/h5-7,15H,3-4H2,1-2H3 |
InChI Key |
CLHIEFRGURJBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares N-(1-ethylpropyl)-3,4,5-trifluoroaniline with structurally related compounds:
Key Differences in Reactivity and Toxicity
Electron Effects: The 3,4,5-trifluoro substitution pattern creates a highly electron-deficient aromatic ring, reducing nucleophilicity compared to non-fluorinated anilines. This was observed in failed substitution reactions with 3,4,5-trifluoroaniline unless activated by LDA . Pendimethalin’s nitro groups further enhance electron withdrawal, contributing to its herbicidal activity by disrupting plant cell division .
Pendimethalin, however, is regulated as a hazardous herbicide due to its environmental persistence and toxicity to non-target organisms .
Research Findings and Implications
- Synthetic Challenges : The poor nucleophilicity of 3,4,5-trifluoroaniline necessitates specialized reaction conditions (e.g., LDA activation) for substitutions . This suggests that this compound may require similar strategies for efficient synthesis.
- Material Science Applications: 3,4,5-Trifluoroaniline derivatives have been used to functionalize carbon nanotubes for fluorescence applications and to synthesize perovskite films for OLEDs . The N-alkylated variant could enhance solubility in non-polar matrices.
- Agrochemical Potential: Pendimethalin’s success as a dinitroaniline herbicide highlights the importance of electron-withdrawing groups for pre-emergent herbicidal activity . While this compound lacks nitro groups, its fluorine substituents may offer alternative modes of action.
Preparation Methods
Functionalization of Pentafluoroaniline
Pentafluoroaniline undergoes acetylation to form pentafluoroacetanilide, protecting the amino group. This step ensures regioselective defluorination in subsequent stages. Reacting pentafluoroaniline with acetic anhydride in the presence of a base (e.g., pyridine) achieves near-quantitative yields.
Reductive Hydrodefluorination
Key to this process is the use of a nickel or cobalt catalyst with heterocyclic nitrogen ligands (e.g., 2,2'-bipyridyl) in an ionic liquid medium (e.g., 1-butyl-3-methylimidazolium bromide, BMIMBr). Zinc or magnesium serves as the reducing agent, selectively removing fluorine atoms from the ortho-positions relative to the amino group. Optimal conditions include:
Under these conditions, 3,4,5-trifluoroacetanilide forms with 85–90% purity. Subsequent hydrolysis with aqueous NaOH (pH 13–14) yields 3,4,5-trifluoroaniline, isolated via steam distillation.
N-Alkylation of 3,4,5-Trifluoroaniline
Introducing the N-(1-ethylpropyl) group requires alkylation of the aromatic amine. The patent US4261926A details reductive alkylation using ketones and noble metal catalysts.
Reductive Alkylation with 3-Pentanone
The 1-ethylpropyl group derives from 3-pentanone via reductive alkylation. The reaction proceeds as follows:
-
Reactants : 3,4,5-Trifluoroaniline and 3-pentanone in a 1:1.1–2.2 molar ratio.
-
Catalyst : Platinum on carbon (Pt/C, 5 wt%) or palladium.
-
Acid Promoter : Hydrochloric or acetic acid (5–10 mol%).
-
Conditions : Hydrogen pressure (40–80 psi), 60–125°C, 2–6 hours.
The mechanism involves imine formation followed by hydrogenation. Pt/C minimizes ketone reduction to secondary alcohols, achieving yields >85%.
Table 1: Optimization of Reductive Alkylation Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 87–92 |
| H₂ Pressure | 60 psi | 89 |
| Catalyst Loading | 5 wt% Pt/C | 91 |
| Molar Ratio (Ketone:Amine) | 1.5:1 | 90 |
Alternative Alkylation Strategies
Nucleophilic Substitution with 3-Bromopentane
While less common, alkylation via nucleophilic substitution is feasible. Reacting 3,4,5-trifluoroaniline with 3-bromopentane in the presence of a base (e.g., K₂CO₃) in DMF at 120°C for 12 hours yields this compound. However, this method suffers from lower yields (60–70%) due to competing elimination reactions.
Catalytic Hydrogenation of Schiff Bases
Forming a Schiff base intermediate (3,4,5-trifluoroaniline + 3-pentanone) followed by hydrogenation offers an alternative pathway. Using Raney nickel at 50 psi H₂ and 80°C achieves 80–85% yields but requires stringent moisture control.
Process Scale-Up and Catalyst Recycling
The ionic liquid medium (BMIMBr) from RU2420515C2 enables catalyst recycling in the hydrodefluorination step. After three cycles, nickel catalyst activity decreases marginally (90% → 73% yield), demonstrating economic viability. For reductive alkylation, Pt/C can be reused with 2–5% fresh catalyst replenishment, maintaining >85% efficiency.
Analytical Characterization
Critical quality control metrics include:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(1-ethylpropyl)-3,4,5-trifluoroaniline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of 3,4,5-trifluoroaniline (CAS 163733-96-8) using 3-bromopentane (1-ethylpropyl bromide) under basic conditions. A two-step approach may involve:
Nucleophilic substitution : React 3,4,5-trifluoroaniline with 3-bromopentane in a polar aprotic solvent (e.g., DMF) using K₂CO₃ or DIEA as a base at 80–100°C for 12–24 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >98% purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Substituent steric effects may necessitate longer reaction times.
Q. How can researchers confirm the structural identity and purity of this compound?
- Characterization Techniques :
- NMR Spectroscopy : ¹H/¹⁹F NMR to verify ethylpropyl chain integration and fluorine substituent positions .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular weight (expected: C₁₁H₁₅F₃N, 218.24 g/mol).
- Melting Point Analysis : Compare observed mp with literature (e.g., 58–64°C for related anilines) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .
Q. What are the electronic effects of fluorine substituents on the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Mechanistic Insight : The three fluorine atoms create a highly electron-deficient aromatic ring, directing EAS to the para position relative to the amine group. Kinetic studies show reduced reactivity compared to non-fluorinated analogs, requiring stronger Lewis acids (e.g., AlCl₃) or elevated temperatures .
Advanced Research Questions
Q. How does this compound enhance the performance of quasi-2D perovskite films in OLEDs?
- Methodology : The compound can act as a ligand in lead halide perovskites.
Film Fabrication : Mix with PbBr₂ in a 2:1 molar ratio in DMSO, spin-coat onto ITO substrates, and anneal at 100°C .
Optoelectronic Testing : Measure luminance (cd/m²) and current efficiency (cd/A) using photoluminescence spectroscopy and electroluminescence devices.
- Results : Fluorine’s electron-withdrawing effect improves charge transport, achieving luminance >1,000 cd/m² and efficiency ~0.3 cd/A .
Q. What strategies are effective for incorporating this compound into hepatitis B virus (HBV) capsid assembly modulators?
- Synthetic Approach :
Amide Coupling : React with sulfonyl chlorides (e.g., 3-chlorosulfonyl-4-fluorobenzoic acid) using HATU/DIEA in CH₂Cl₂ .
Prodrug Design : Modify the amine with phosphate esters or acyloxymethyl groups to enhance bioavailability .
- Biological Testing : Use HBV-infected HepG2 cells to measure IC₅₀ values and capsid disruption via TEM .
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) of fluorinated anilines?
- Case Study : 3,4,5-Trifluoroaniline shows mp discrepancies (58–64°C) due to purity or polymorphic forms .
- Resolution Protocol :
Reproduce Synthesis : Follow documented protocols (e.g., catalytic hydrodefluorination of pentafluoroacetanilide) .
Cross-Validate : Use DSC for precise mp determination and XRD to identify crystal phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
